

# ABT-255 Free Base: A Technical Overview of a Novel Antibacterial Agent

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## Compound of Interest

Compound Name: ABT-255 free base

Cat. No.: B1194073

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## Introduction

ABT-255 is a novel, potent antibacterial agent belonging to the 2-pyridone class of compounds. Developed by Abbott Laboratories (now AbbVie), it is a DNA gyrase inhibitor with demonstrated efficacy against a range of bacteria, including drug-susceptible and drug-resistant strains of *Mycobacterium tuberculosis*. This technical guide provides an in-depth overview of the core patent information related to **ABT-255 free base**, including its chemical structure, synthesis, and biological activity, presented for an audience of researchers, scientists, and drug development professionals.

## Chemical Identity and Structure

**ABT-255 free base** is chemically known as 1-Cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid. Its structure is characterized by a quinolizine carboxylic acid core, a feature that distinguishes it from the more common quinolone antibiotics.

Table 1: Chemical and Physical Properties of **ABT-255 Free Base**

Property	Value
Chemical Formula	C <sub>21</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>3</sub>
Molecular Weight	385.43 g/mol
CAS Number	186293-38-9
Appearance	(Data not available in public sources)
Solubility	(Data not available in public sources)

## Core Patent Information: Composition of Matter and Synthesis

While a patent specifically naming "ABT-255" has not been identified in public databases, the compound is understood to be covered by patents protecting a broader class of quinolizine and pyridone derivatives developed by Abbott Laboratories in the 1990s. These patents describe a genus of compounds with a shared core structure and variable substituents. ABT-255 represents a specific embodiment within this patented class of molecules.

The synthesis of ABT-255 and related 2-pyridone antibacterial agents involves a multi-step process. A generalized synthetic workflow, as inferred from related patent literature, is outlined below.



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Generalized synthetic workflow for ABT-255.

## Experimental Protocols

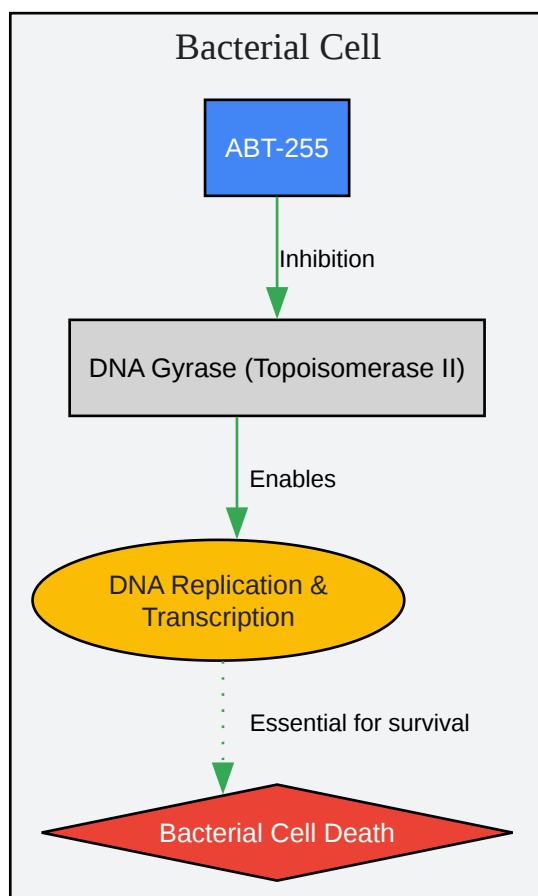
General Synthetic Approach (Hypothetical, based on related patents):

The synthesis would likely commence with a suitably substituted pyridine derivative. Through a series of cyclization and condensation reactions, the core quinolizine ring system is

constructed. Key subsequent steps would involve the introduction of the cyclopropyl group at the 1-position, often via a nucleophilic substitution reaction. The crucial octahydropyrrolopyridinyl side chain is then coupled to the 8-position of the quinolizine core. The final steps typically involve the removal of any protecting groups and purification of the final compound, **ABT-255 free base**, often through chromatographic techniques. The precise reagents and reaction conditions would be detailed within the specific examples of the covering patent.

## Mechanism of Action and Biological Activity

ABT-255 functions as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, ABT-255 prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to bacterial cell death. This mechanism is shared with fluoroquinolone antibiotics; however, the distinct 2-pyridone structure of ABT-255 may offer a different binding profile and activity against resistant strains.



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Signaling pathway of ABT-255's mechanism of action.

## In Vitro and In Vivo Efficacy

Published studies have demonstrated the potent in vitro and in vivo activity of ABT-255, particularly against *Mycobacterium tuberculosis*.

Table 2: In Vitro Activity of ABT-255 against *Mycobacterium tuberculosis*

Strain Type	MIC (µg/mL)
Drug-Susceptible	0.016 - 0.031
Rifampin-Resistant	0.031
Ethambutol-Resistant	0.031
MIC: Minimum Inhibitory Concentration	

### In Vivo Efficacy:

In a murine model of pulmonary tuberculosis, oral administration of ABT-255 for four weeks resulted in a significant reduction in the bacterial load in the lungs. This was observed for both drug-susceptible and drug-resistant strains of *M. tuberculosis*.

## Conclusion

ABT-255 represents a significant development in the 2-pyridone class of antibacterial agents. Its potent activity against *Mycobacterium tuberculosis*, including resistant strains, highlights its potential as a valuable therapeutic candidate. While the specific patent disclosing ABT-255 is likely a broad one covering a genus of related compounds, the information gleaned from related patents and scientific literature provides a strong foundation for understanding its chemical synthesis and biological properties. Further investigation into the patent landscape of Abbott's quinolizine and pyridone derivatives from the 1990s would be necessary to pinpoint the exact claims and examples that cover this promising molecule.

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